molecular formula C7H8ClNO4S2 B13231172 4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride

4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride

Cat. No.: B13231172
M. Wt: 269.7 g/mol
InChI Key: NYDUPJCKIICLRJ-UHFFFAOYSA-N
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Description

4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO4S2. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various industrial applications. This compound is known for its reactivity and versatility in forming sulfonamide and sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with sulfamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions usually include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different sulfonyl derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions include sulfonamides, sulfonic acids, and various sulfonyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfonyl compounds.

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with sulfonamide functional groups.

    Industry: The compound is employed in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonamide bonds, which are crucial in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methyl group.

    Benzenesulfonyl chloride: Lacks the methyl and sulfamoyl groups, making it less reactive in certain applications.

    4-Methylbenzenesulfonyl chloride: Similar but lacks the sulfamoyl group, affecting its reactivity and applications.

Uniqueness

4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride is unique due to the presence of both the methyl and sulfamoyl groups, which enhance its reactivity and versatility in forming various derivatives. This makes it particularly valuable in organic synthesis and industrial applications where specific functional groups are required.

Properties

Molecular Formula

C7H8ClNO4S2

Molecular Weight

269.7 g/mol

IUPAC Name

4-methyl-3-sulfamoylbenzenesulfonyl chloride

InChI

InChI=1S/C7H8ClNO4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3,(H2,9,12,13)

InChI Key

NYDUPJCKIICLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N

Origin of Product

United States

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